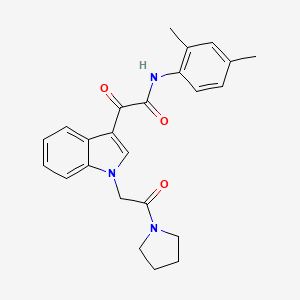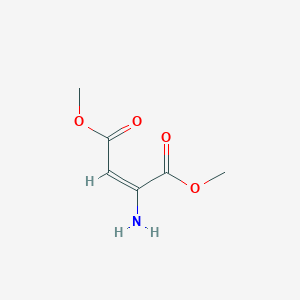
1-(Propan-2-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Propan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 610791-04-3 . It has a molecular weight of 142.2 and its IUPAC name is 1-isopropylcyclobutanecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 142.2 .科学的研究の応用
Synthesis and Structural Studies
1-(Propan-2-yl)cyclobutane-1-carboxylic acid and its derivatives have been synthesized and characterized, laying the groundwork for exploring their potential in scientific research. For instance, cyclobutane-containing compounds have been synthesized through enantiodivergent synthetic sequences, revealing their structural and stereochemical characteristics (Izquierdo et al., 2005). These cyclobutane derivatives exhibit high rigidity, which could be beneficial in designing molecules with specific conformational properties.
Photoreaction and Material Synthesis
Photoreaction techniques have been applied to cyclobutane derivatives for the synthesis of sustainable materials. The photoreaction of furfural-derived compounds has led to the creation of unique, semirigid diacid building blocks, such as cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, which shows potential in materials science due to its stability and unique geometric orientation (Wang et al., 2018).
Potential in Boron Neutron Capture Therapy
Cyclobutane derivatives have been investigated for their potential application in boron neutron capture therapy (BNCT), a type of cancer treatment. The synthesis of 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride represents a step towards developing new agents for BNCT (Kabalka et al., 2002).
Ring-Opening Metathesis Polymerization
Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded our understanding of polymer chemistry. The study demonstrates the feasibility of employing 1-substituted cyclobutenes as substrates for ROMP, providing insights into the stereochemical outcomes of these reactions and their potential applications in synthesizing novel polymers (Song et al., 2010).
Anticonvulsant and NMDA Receptor Antagonist Activity
Cyclobutane derivatives have been evaluated for their biological activity, particularly as NMDA receptor antagonists and anticonvulsants. This research underscores the therapeutic potential of these compounds in neurology and pharmacology, highlighting their effectiveness in models of epilepsy and their selective activity at NMDA receptor sites (Gaoni et al., 1994).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1-propan-2-ylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMNQUKYWUCGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(Benzenesulfonyl)-2-methylpropyl]furan](/img/structure/B2728933.png)
![1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine](/img/structure/B2728934.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2728935.png)
![N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2728940.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)


![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
![N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2728945.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)


![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
